molecular formula C8H7FN4S B15330713 1-(5-Fluoro-2-methylphenyl)-1H-tetrazole-5-thiol

1-(5-Fluoro-2-methylphenyl)-1H-tetrazole-5-thiol

Cat. No.: B15330713
M. Wt: 210.23 g/mol
InChI Key: PAJKAPQKDPJOSC-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-methylphenyl)-1H-tetrazole-5-thiol is an organic compound that features a tetrazole ring substituted with a 5-fluoro-2-methylphenyl group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoro-2-methylphenyl)-1H-tetrazole-5-thiol typically involves the reaction of 5-fluoro-2-methylphenyl isocyanate with sodium azide under controlled conditions to form the tetrazole ring. The thiol group can be introduced through subsequent reactions involving thiolating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-2-methylphenyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the tetrazole ring or the phenyl group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, nitric acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Disulfides: Formed through oxidation of the thiol group.

    Sulfonic acids: Formed through further oxidation.

    Substituted phenyl derivatives: Formed through nucleophilic aromatic substitution.

Scientific Research Applications

1-(5-Fluoro-2-methylphenyl)-1H-tetrazole-5-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-methylphenyl)-1H-tetrazole-5-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins, affecting their function. The tetrazole ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methylphenyl isocyanate: Shares the 5-fluoro-2-methylphenyl group but lacks the tetrazole and thiol functionalities.

    5-Fluoro-2-methylphenyl isothiocyanate: Similar structure but with an isothiocyanate group instead of the tetrazole ring.

    1-(5-Fluoro-2-methylphenyl)pyrrolidine: Contains the same phenyl group but with a pyrrolidine ring.

Uniqueness

1-(5-Fluoro-2-methylphenyl)-1H-tetrazole-5-thiol is unique due to the presence of both the tetrazole ring and the thiol group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C8H7FN4S

Molecular Weight

210.23 g/mol

IUPAC Name

1-(5-fluoro-2-methylphenyl)-2H-tetrazole-5-thione

InChI

InChI=1S/C8H7FN4S/c1-5-2-3-6(9)4-7(5)13-8(14)10-11-12-13/h2-4H,1H3,(H,10,12,14)

InChI Key

PAJKAPQKDPJOSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)N2C(=S)N=NN2

Origin of Product

United States

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